molecular formula C8H9NO3 B6145596 1-cyano-3-oxocyclohexane-1-carboxylic acid CAS No. 1374657-50-7

1-cyano-3-oxocyclohexane-1-carboxylic acid

Cat. No.: B6145596
CAS No.: 1374657-50-7
M. Wt: 167.16 g/mol
InChI Key: AAQCXGSLMLNNOQ-UHFFFAOYSA-N
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Description

Contextualization within Polyfunctional Cyclohexane (B81311) Systems

1-Cyano-3-oxocyclohexane-1-carboxylic acid is a prime example of a polyfunctional cyclohexane system. Such systems are characterized by a cyclohexane ring substituted with multiple reactive functional groups. mdpi.com The specific combination of a cyano (nitrile), an oxo (ketone), and a carboxylic acid group on a single six-membered ring imparts a rich and varied chemical reactivity to the molecule. The cyclohexane ring itself can adopt several conformations, most notably the stable "chair" conformation, which minimizes steric and torsional strain. The spatial arrangement of the functional groups (axial or equatorial) in the dominant conformation can significantly influence their accessibility and reactivity. youtube.com

The presence of a quaternary carbon atom—the C1 position bearing both the cyano and carboxylic acid groups—is a notable structural feature. This arrangement precludes enolization at that position and provides a stable anchor point for further synthetic modifications. The relative 1,3-disposition of the ketone and the geminal cyano-carboxyl groups sets up a specific electronic and steric environment that can be exploited in targeted chemical transformations.

Strategic Importance as a Versatile Synthetic Scaffold and Intermediate

The true value of this compound lies in its role as a versatile synthetic scaffold. Organic building blocks, which are functionalized molecules used for the modular assembly of more complex structures, are fundamental to medicinal chemistry and materials science. sigmaaldrich.com Carboxylic acids, in particular, are a major class of building blocks used as precursors for a wide array of other compound types. enamine.net

This compound offers three distinct and chemically orthogonal functional groups, allowing for a high degree of control in synthetic planning:

The Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. This functionality is often used to link the cyclohexane core to other molecular fragments.

The Ketone Group: The oxo group is susceptible to a wide range of nucleophilic additions and reductions. It can be transformed into a secondary alcohol (which introduces a new stereocenter), an alkene (via Wittig-type reactions), or an amine (through reductive amination).

The Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid (or an amide intermediate), reduced to a primary amine, or used in additions with organometallic reagents. orgsyn.org The hydrolysis of a cyano group is a common method for preparing carboxylic acids. orgsyn.org

This trifecta of reactivity makes this compound a powerful intermediate for generating a diverse library of more complex cyclohexane derivatives. researchgate.netresearchgate.net By selectively addressing one functional group while leaving the others intact for subsequent steps, chemists can construct intricate molecular targets in a controlled and efficient manner. Such oxo- and hydroxy-carboxylic acids are of special interest in organic synthesis as promising building blocks for new chemical entities. nih.govresearchgate.net

Chemical Data

Below are tables detailing the key chemical properties of this compound and a related structural analog.

Table 1: Properties of this compound Note: Data for this specific compound is limited in public databases. The data for the analogous cyclobutane (B1203170) structure is provided for reference.

Identifier Value
IUPAC Name This compound
Synonyms N/A
CAS Number N/A
Molecular Formula C₈H₉NO₃

| Molecular Weight | 167.16 g/mol |

Table 2: Properties of 1-Cyano-3-oxocyclobutane-1-carboxylic acid (Analog)

Identifier Value Source
IUPAC Name 1-cyano-3-oxocyclobutanecarboxylic acid sigmaaldrich.com
CAS Number 1342068-60-3 sigmaaldrich.combldpharm.com
Molecular Formula C₆H₅NO₃ sigmaaldrich.com

| InChI Key | NBRRIDOXAOEVTM-UHFFFAOYSA-N | sigmaaldrich.com |

Properties

CAS No.

1374657-50-7

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-cyano-3-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H9NO3/c9-5-8(7(11)12)3-1-2-6(10)4-8/h1-4H2,(H,11,12)

InChI Key

AAQCXGSLMLNNOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C#N)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyano 3 Oxocyclohexane 1 Carboxylic Acid

De Novo Synthesis Strategies and Cyclization Approaches

The construction of the 1-cyano-3-oxocyclohexane-1-carboxylic acid backbone from acyclic precursors represents a fundamental approach to its synthesis. These de novo strategies often involve elegant cyclization reactions to form the six-membered ring.

Ring Construction via Intermolecular Cyclization Reactions

Intermolecular cyclization reactions are a powerful tool for constructing cyclohexanone (B45756) rings. beilstein-journals.orgnih.govnih.gov These reactions typically involve the formation of two new carbon-carbon bonds in a single or tandem process. A common strategy is the Michael-Claisen condensation, where a Michael addition is followed by an intramolecular Claisen condensation to yield a cyclohexane-1,3-dione derivative. organic-chemistry.org This approach offers regioselectivity in the initial Michael addition, followed by cyclization. organic-chemistry.org

Another notable method involves the cascade inter-intramolecular double Michael addition. beilstein-journals.orgnih.gov This strategy has been successfully employed for the synthesis of highly functionalized cyclohexanones with high diastereoselectivity. beilstein-journals.orgnih.gov For instance, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can yield polysubstituted cyclohexanones. beilstein-journals.org The mechanism involves an initial intermolecular Michael addition, followed by a diastereoselective 6-endo-trig intramolecular Michael addition to form the cyclohexanone ring. beilstein-journals.org

Tandem photocatalyzed annulation presents a modern approach to cyclohexanone synthesis. nih.gov This method can involve a formal [5+1] cycloaddition, combining carbene and photoredox catalysis to construct two contiguous C-C bonds under mild conditions. nih.gov Cationic cyclization of alkynols or enynes, promoted by acids like tetrafluoroboric acid in a suitable solvent, also provides a route to cyclohexanone derivatives through a 6-endo cyclization mechanism. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Intermolecular Cyclization Strategies for Cyclohexanone Synthesis
StrategyKey FeaturesTypical Reagents/CatalystsReference
Michael-Claisen CondensationConsecutive Michael addition and Claisen cyclization; Good regioselectivity.Base (e.g., KOH) organic-chemistry.org
Cascade Double Michael AdditionHigh diastereoselectivity; Forms highly functionalized products.Phase transfer catalyst (e.g., TBAB), aq. KOH beilstein-journals.orgnih.gov
Tandem Photocatalyzed AnnulationMild reaction conditions; Convergent synthesis.Photocatalyst, carbene source nih.gov
Cationic CyclizationUtilizes terminal alkynes; High yields through 6-endo cyclization.HBF4·OEt2, HFIP organic-chemistry.orgorganic-chemistry.org

Stereocontrolled Introduction of Quaternary Stereocenters at C1

The creation of a quaternary stereocenter at the C1 position, bearing both a cyano and a carboxylic acid group, is a significant synthetic challenge. The formation of such congested centers is often thermodynamically unfavorable. acs.org

Catalytic asymmetric allylboration of ketones has emerged as a method for creating adjacent quaternary stereocenters. acs.org By using γ-disubstituted allylboronic acids in the presence of a chiral BINOL-derived catalyst, it is possible to achieve high diastereo- and enantioselectivity. acs.org The success of this method relies on the in situ formation of BINOL esters of allylboronic acids and the steric interactions in the Zimmermann-Traxler-type transition state. acs.org

Another approach involves the functionalization of 1,3-dienes with carbon dioxide, catalyzed by copper. organic-chemistry.org This method allows for the reductive hydroxymethylation of 1,1-disubstituted 1,3-dienes to generate chiral all-carbon acyclic quaternary stereocenters with high selectivity. organic-chemistry.org While not directly forming the target cyclic system, the principles of creating quaternary centers can be adapted. The key to selectivity in these reactions is often a highly regio- and stereoselective hydrocupration step followed by the addition to an electrophile. organic-chemistry.org

Functional Group Interconversion and Derivatization from Precursors

An alternative to de novo synthesis is the modification of pre-existing cyclohexane (B81311) rings. This approach leverages the availability of various cyclohexanone derivatives.

Cyanohydrin-Mediated Routes from Oxocyclohexane Carboxylates

The formation of a cyanohydrin is a classic and effective method for introducing a cyano group and a hydroxyl group to a carbonyl carbon. orgoreview.comlibretexts.orgpressbooks.pub Starting with a 3-oxocyclohexane-1-carboxylic acid precursor, the ketone functionality can react with a cyanide source, typically in the presence of a base or under acidic conditions that generate HCN in situ, to form the corresponding cyanohydrin. orgoreview.comlibretexts.orgpressbooks.pub

The reaction proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. libretexts.orgyoutube.com For cyclohexanone, the equilibrium of this reaction favors the formation of the cyanohydrin. libretexts.org The resulting cyanohydrin, 1-cyano-1-hydroxy-3-oxocyclohexane-1-carboxylic acid, would then require subsequent oxidation of the newly formed hydroxyl group to a ketone and reduction of the existing ketone to a methylene (B1212753) group, or a more complex series of protections and deprotections to arrive at the target molecule. A more direct route would involve the cyanohydrin formation on a precursor where the 3-oxo group is already protected. The hydrolysis of the nitrile in the cyanohydrin can also lead to an α-hydroxy carboxylic acid. youtube.com

Table 2: Key Aspects of Cyanohydrin Formation
AspectDescriptionReference
MechanismNucleophilic addition of cyanide ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgyoutube.com
ConditionsCan be base-catalyzed (using NaCN or KCN) or performed with HCN generated in situ from a cyanide salt and a strong acid. libretexts.orgpressbooks.pub
EquilibriumGenerally favors the cyanohydrin product for aldehydes and unhindered ketones like cyclohexanone. libretexts.org
Synthetic UtilityThe nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. pressbooks.pubyoutube.com

Regioselective Functionalization of Cyclohexanone Derivatives

The regioselective functionalization of cyclohexanone derivatives is crucial for synthesizing specifically substituted products. osti.govillinois.eduacs.org Directing the introduction of functional groups to specific positions on the ring is a key challenge.

One strategy involves the use of ene reductases (EREDs) which can facilitate intramolecular β-C-H functionalization. osti.govillinois.edu These enzymes can selectively dehydrogenate a 3-substituted cyclohexanone to form an α,β-unsaturated ketone, which can then undergo further reactions. osti.govillinois.edu While this specific example leads to bicyclic products, the principle of regioselective enzymatic dehydrogenation is a powerful tool.

Palladium-catalyzed alkenyl C(sp²)–H functionalization offers another route for regioselective synthesis. acs.org This method allows for the construction of various ring structures with excellent regioselectivity, which is often controlled by the interplay between the electronic nature of the substrate and the catalytic system. acs.org

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. numberanalytics.comresearchgate.netorganic-chemistry.org The synthesis of this compound can benefit significantly from various catalytic approaches.

The cyanation step itself can be achieved through several catalytic methods. Transition metal catalysts, such as those based on palladium or nickel, are highly effective for cyanation reactions under mild conditions. numberanalytics.com The use of less toxic cyanide sources like zinc cyanide, in conjunction with a nickel catalyst, provides a more environmentally friendly option. organic-chemistry.org Electrophilic cyanation, using reagents that deliver a "CN+" equivalent, is another strategy, although it can sometimes lead to mixtures of regioisomers. youtube.com

For the construction of the ring system, iridium-catalyzed (5+1) annulation strategies have been developed for the synthesis of functionalized cyclohexanes from ketones and 1,5-diols. acs.org These hydrogen-borrowing reactions provide direct access to multisubstituted cyclic products with high stereocontrol. acs.org Furthermore, photoredox/nickel dual catalysis has emerged as a powerful method for the selective functionalization of C(sp³)—H bonds, which could be applied to precursors of the target molecule. sioc-journal.cn

A patent describes a multi-step synthesis starting from methyl catechol to produce 4-cyanocyclohexane carboxylic acid derivatives, which involves a hydrogenation step using a heavy metal catalyst like platinum dioxide to reduce a β-keto ester. google.com This highlights the use of catalytic reduction in related syntheses.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. In the context of synthesizing this compound and its derivatives, organocatalytic Mannich-type reactions have shown promise. These reactions, often utilizing cinchona alkaloid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts, can facilitate the asymmetric addition of nucleophiles to imines. For instance, the addition of malonates to in situ generated N-formylimines of aromatic aldehydes has been achieved with high enantioselectivity. This methodology could potentially be adapted for the synthesis of precursors to this compound by employing a cyclic ketone derivative as the starting material. The resulting β-formamidomalonates can be further transformed into the desired β-aryl-β-isocyano esters. researchgate.net

The key advantage of this approach lies in the ability to construct stereogenic centers with high control, which is crucial for the synthesis of chiral analogues. The use of readily available and environmentally benign organocatalysts also aligns with the principles of green chemistry.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a versatile and efficient means to construct complex molecular architectures. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have been widely employed in the synthesis of functionalized cyclic compounds. mdpi.com For the synthesis of this compound, a potential strategy involves the palladium-catalyzed arylation or vinylation of a suitable cyclohexanecarboxylic acid precursor. i-repository.net These reactions can proceed via C-H or C-C bond activation, allowing for the regioselective introduction of substituents. i-repository.net

Another relevant approach is the use of gold-catalyzed cycloisomerization reactions. For example, allenyl ketones can be efficiently converted into furans in the presence of a gold catalyst. nih.gov While not directly applicable to the synthesis of the target compound, this highlights the potential of gold catalysis in mediating complex ring-forming reactions that could be adapted for the synthesis of related carbocyclic systems.

The following table summarizes representative transition metal-catalyzed reactions that could be conceptually applied to the synthesis of derivatives of this compound:

Catalyst SystemReaction TypePotential ApplicationReference
Pd(OAc)₂ / LigandCross-couplingArylation of a cyclohexanecarboxylic acid precursor i-repository.net
Au(I) / LigandCycloisomerizationSynthesis of related heterocyclic systems nih.gov
Rh(II)CycloisomerizationAlternative route to furan (B31954) derivatives from allenyl ketones nih.gov

Biocatalytic Approaches

Biocatalysis presents an attractive, environmentally friendly alternative for the synthesis of carboxylic acids and their derivatives. researcher.life Enzymes such as nitrilases, nitrile hydratases, and amidases have been successfully used for the regioselective conversion of dinitriles to the corresponding cyano-carboxylic acids. google.com A patented process describes the biocatalytic conversion of 1-cyanocyclohexaneacetonitrile to 1-cyanocyclohexaneacetic acid using a nitrilase enzyme. google.com This process demonstrates the feasibility of using enzymes to selectively hydrolyze a nitrile group in the presence of another functional group.

This enzymatic approach could be highly relevant for the synthesis of this compound. A potential biocatalytic route could involve the use of a microorganism or an isolated enzyme with nitrilase activity to convert a corresponding dinitrile precursor. The mild reaction conditions and high selectivity offered by biocatalysts make this a compelling strategy for sustainable production. google.com

Stereoselective Synthesis of Chiral Analogues and Enantiomers

The development of methods for the stereoselective synthesis of chiral analogues of this compound is of significant importance, particularly for applications in medicinal chemistry.

Asymmetric Induction and Chiral Auxiliary-Based Methods

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. lmaleidykla.lt In the context of synthesizing cyclic amino acid derivatives, the Schöllkopf's bislactim ether reagent has been employed. lmaleidykla.lt This methodology involves the bisalkenylation of the chiral auxiliary, followed by a ring-closing metathesis (RCM) reaction to form a cyclic intermediate. Subsequent hydrolysis affords the desired enantiomerically pure cyclic α-amino acid derivative. lmaleidykla.lt This approach could be adapted to prepare chiral precursors to this compound.

Enantioselective Catalysis

Enantioselective catalysis offers a more atom-economical approach to chiral molecules. Both transition metal catalysts and organocatalysts can be employed to achieve high levels of enantioselectivity. For instance, chiral Lewis acids have been used to catalyze enantioselective allylic C-H oxidation reactions. nih.gov A heterobimetallic Pd(II)/chiral Cr(III) salen system has been shown to effect the asymmetric allylic C-H oxidation of terminal olefins with high enantioselectivity. nih.gov

Furthermore, silver-catalyzed asymmetric aldol (B89426) reactions of isocyanoacetates have been developed for the synthesis of chiral α-amino-β-hydroxy motifs. rsc.org This reaction, catalyzed by a combination of Ag₂O and a cinchona-derived amino phosphine, proceeds with high enantio- and diastereoselectivity. rsc.org The principles of these enantioselective catalytic systems could be applied to develop a synthetic route to chiral this compound.

Green Chemistry Principles and Sustainable Synthetic Pathways

The application of green chemistry principles is a growing focus in chemical synthesis. This involves the use of environmentally benign solvents, catalysts, and reagents, as well as the design of atom-economical reaction pathways. Biocatalytic approaches, as discussed previously, are inherently green due to the use of renewable catalysts (enzymes) and mild reaction conditions. google.com

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing waste and energy consumption. For example, a one-pot enzymatic cascade has been developed for the synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, demonstrating the potential for highly efficient and green synthetic processes. google.com

Solvent-Free and Aqueous Reaction Media

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, the development of solvent-free and aqueous reaction systems is a primary focus of green chemistry. For the synthesis of cyano-containing compounds like this compound, these alternative media offer compelling advantages.

Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports, can lead to dramatically reduced reaction times and increased yields. psu.educem.comnih.govoatext.com Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating. nih.govnih.gov This technique has been successfully applied to a variety of reactions, including the synthesis of α,β-unsaturated compounds from aldehydes and active methylene compounds, which is a reaction type relevant to the potential synthesis of precursors to our target molecule. oatext.com For instance, the Knoevenagel condensation, a key C-C bond-forming reaction, can be performed under solvent-free microwave conditions, often with the aid of a solid support like clay or silica (B1680970) gel. nih.gov

Aqueous reaction media, on the other hand, leverage the unique properties of water, such as its high polarity and ability to promote certain reaction types through hydrophobic effects. While the direct cyanation of ketones in water can be challenging due to the solubility of reactants and the potential for side reactions, the use of phase-transfer catalysts (PTCs) can overcome these hurdles. mdpi.com A PTC can transport a water-soluble nucleophile, such as the cyanide ion, into an organic phase containing the substrate, thereby facilitating the reaction. researcher.life This approach has been successfully used for the esterification of organic acids and could be conceptually extended to the cyanation of a suitable precursor to this compound. mdpi.com

Table 1: Comparison of Solvent-Free and Aqueous Synthesis Approaches

FeatureSolvent-Free SynthesisAqueous Synthesis
Principle Reactions are conducted without a solvent, often using microwave irradiation or solid supports.Reactions are conducted in water, often with the aid of phase-transfer catalysts.
Advantages Reduced solvent waste, faster reaction times, often higher yields, simplified workup. psu.educem.comnih.govoatext.comEnvironmentally benign solvent, potential for unique reactivity, non-flammable.
Challenges Potential for localized overheating, limited applicability for non-polar reactants.Poor solubility of many organic compounds, potential for hydrolysis side reactions.
Relevant Techniques Microwave-Assisted Organic Synthesis (MAOS), use of solid supports (e.g., clays, silica). oatext.comnih.govPhase-Transfer Catalysis (PTC). mdpi.comresearcher.life

Atom-Economy Maximization and Waste Minimization

The concept of atom economy, a central tenet of green chemistry, seeks to maximize the incorporation of all atoms from the reactants into the final product. nih.gov This principle is crucial for minimizing waste and developing more sustainable synthetic processes. The Strecker synthesis, a classic method for producing α-amino acids from aldehydes or ketones, ammonia (B1221849), and cyanide, is a prime example of a highly atom-economical reaction. nih.govwikipedia.orgmasterorganicchemistry.com

Waste minimization extends beyond atom economy to include the reduction of all waste streams, including solvents, reagents, and byproducts from workup procedures. Cyanide-free cyanation methods are gaining traction as a means to reduce the use of highly toxic cyanide reagents. chemistryviews.org Alternative, less hazardous cyanide sources are being explored to enhance the safety and environmental profile of cyanation reactions.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a powerful and sustainable alternative to traditional reagent-based transformations. By using electricity to drive chemical reactions, electrosynthesis can often be conducted under mild conditions, with high selectivity, and without the need for stoichiometric oxidants or reductants, thus minimizing waste. researchgate.netresearchgate.net

The electrochemical synthesis of β-ketonitriles, which are structurally related to the target compound, has been reported. researchgate.netresearchgate.net These methods often involve the anodic oxidation of a suitable precursor in the presence of a cyanide source. For example, the direct cyanation of aryl methyl ketones has been achieved through an electrochemical process facilitated by in situ generated iodine. researchgate.net This approach avoids the use of heavy metal catalysts and harsh oxidants.

Another promising electrochemical strategy is the carboxylation of a suitable precursor. A patent describes the electrochemical synthesis of ethyl 3-oxocyclohexane-1-carboxylate by the constant current electrolysis of 2-cyclohexen-1-one (B156087) in the presence of carbon dioxide, followed by esterification. google.com This method effectively utilizes CO2, a greenhouse gas, as a C1 building block. A similar electrochemical carboxylation approach could potentially be applied to a cyanated cyclohexanone derivative to directly install the carboxylic acid functionality, leading to this compound.

Table 2: Overview of Electrochemical Synthesis Strategies

MethodDescriptionPotential Application for Target SynthesisReference
Electrochemical Cyanation Anodic oxidation of a ketone precursor in the presence of a cyanide source to form a β-ketonitrile.Direct cyanation of a 3-oxocyclohexanecarboxylic acid derivative. researchgate.netresearchgate.net
Electrochemical Carboxylation Electrolysis of an unsaturated precursor in the presence of carbon dioxide to introduce a carboxylic acid group.Carboxylation of a cyanated cyclohexanone precursor. google.com

Elucidation of Reactivity and Mechanistic Pathways of 1 Cyano 3 Oxocyclohexane 1 Carboxylic Acid

Reactions Involving the Carbonyl Moiety

The ketone functionality at the 3-position of the cyclohexane (B81311) ring is a primary site for a variety of chemical reactions, most notably nucleophilic additions and condensation reactions. Its reactivity is influenced by the steric and electronic environment of the cyclohexane ring.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of 1-cyano-3-oxocyclohexane-1-carboxylic acid is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. acs.org The stereochemical outcome of such additions is of significant interest. Attack of a nucleophile can occur from either the axial or equatorial face of the cyclohexane ring, potentially leading to a mixture of diastereomeric products. The preferred direction of attack is often governed by steric hindrance, with the nucleophile favoring the less hindered trajectory. For instance, in related cyclohexanone (B45756) systems, the approach of a nucleophile can be influenced by the conformation of the ring and the presence of bulky substituents. libretexts.org

A prominent example of nucleophilic addition is the formation of a cyanohydrin, where a cyanide ion attacks the carbonyl carbon. chemistrysteps.comncert.nic.in While the target molecule already possesses a cyano group, this reaction is a fundamental transformation for ketones in general.

Condensation reactions, such as the Knoevenagel condensation, represent another important class of reactions for the carbonyl group. wikipedia.orgsigmaaldrich.com In a Knoevenagel condensation, an active methylene (B1212753) compound reacts with the ketone in the presence of a basic catalyst to form an α,β-unsaturated product after a dehydration step. wikipedia.orgsigmaaldrich.com For this compound, this would involve the reaction of an active methylene compound at the C-3 position. The choice of base is crucial to avoid side reactions like the self-condensation of the ketone. wikipedia.org

Reaction Type Reagent/Conditions Product Type Key Mechanistic Feature
Nucleophilic AdditionGrignard Reagents (e.g., RMgX), Organolithium Reagents (e.g., RLi)Tertiary AlcoholFormation of a new carbon-carbon bond at the carbonyl carbon. libretexts.org
ReductionSodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄)Secondary AlcoholAddition of a hydride ion to the carbonyl carbon.
Cyanohydrin FormationHydrogen Cyanide (HCN), Potassium Cyanide (KCN)CyanohydrinNucleophilic attack by the cyanide ion on the carbonyl carbon. chemistrysteps.comncert.nic.in
Knoevenagel CondensationActive Methylene Compound (e.g., Malonic Ester), Basic Catalyst (e.g., Piperidine)α,β-Unsaturated CompoundNucleophilic addition followed by dehydration. wikipedia.orgsigmaaldrich.com

Enolization and Tautomerism Studies

Like other ketones with α-hydrogens, this compound can undergo keto-enol tautomerism. oregonstate.edulibretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case involving the migration of a proton and the shifting of a double bond. libretexts.org The equilibrium between the keto and enol forms is typically catalyzed by acid or base. masterorganicchemistry.com

For this compound, two different enol forms are possible, resulting from the deprotonation of either the α-carbon at the C-2 or C-4 position. The stability of these enol forms, and thus the position of the equilibrium, is influenced by several factors, including the substitution pattern of the double bond and potential intramolecular hydrogen bonding. masterorganicchemistry.com Generally, more substituted alkenes are more stable. libretexts.org Therefore, the enol formed by deprotonation at the C-2 position might be favored if it leads to a more substituted double bond, though this could be influenced by steric interactions with the adjacent C-1 substituents. The presence of the electron-withdrawing cyano and carboxylic acid groups at the C-1 position increases the acidity of the α-hydrogens, facilitating enolate formation. libretexts.orgmasterorganicchemistry.com

The enolate intermediate, the conjugate base of the enol, is a powerful nucleophile and a key intermediate in many reactions, such as α-alkylation. masterorganicchemistry.com

Tautomer Key Structural Feature Factors Favoring Formation
Keto FormC=O group at C-3Generally more stable due to the strong C=O bond. oregonstate.edu
Enol Form (Δ²-enol)C=C double bond between C-2 and C-3Formation of a more substituted double bond.
Enol Form (Δ³-enol)C=C double bond between C-3 and C-4Less steric hindrance compared to the Δ²-enol.

Transformations of the Nitrile Group

The nitrile group at the C-1 position is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and alkylation.

Hydrolysis and Amidation Pathways

The hydrolysis of the nitrile group in this compound can lead to either a carboxylic acid or an amide, depending on the reaction conditions. vedantu.com Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. This initially forms an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields a dicarboxylic acid. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon.

This reaction would transform the starting material into cyclohexane-1,1,3-tricarboxylic acid (after full hydrolysis) or 1-carbamoyl-3-oxocyclohexane-1-carboxylic acid (under partial hydrolysis conditions).

Reduction and Alkylation of the Nitrile Functionality

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This transformation would yield 1-(aminomethyl)-3-oxocyclohexane-1-carboxylic acid. The selective reduction of the nitrile in the presence of the ketone and carboxylic acid would require careful selection of the reducing agent. For instance, sodium borohydride can selectively reduce an ester or a cyano group in α-cyano epoxides, suggesting that selective reduction might be achievable. rsc.org

Alkylation of the carbon α to the nitrile group (which is the same as the C-1 carbon) can be achieved by forming the corresponding enolate. The presence of both the nitrile and carboxylic acid groups on the same carbon significantly increases the acidity of the α-proton, facilitating deprotonation. masterorganicchemistry.com The resulting enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the C-1 position. masterorganicchemistry.comyoutube.com

Reaction Type Reagent/Conditions Product
Acid-Catalyzed HydrolysisH₃O⁺, heat3-Oxocyclohexane-1,1-dicarboxylic acid
Base-Catalyzed HydrolysisNaOH, H₂O, heatSodium 1-carboxy-3-oxocyclohexane-1-carboxylate
ReductionLiAlH₄, then H₂O1-(Aminomethyl)-3-oxocyclohexane-1-carboxylic acid
Alkylation1. Strong base (e.g., LDA), 2. Alkyl halide (R-X)1-Alkyl-1-cyano-3-oxocyclohexane-1-carboxylic acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at C-1 exhibits typical reactivity for this functional group, including esterification and decarboxylation. It can also react with organometallic reagents.

Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemguide.co.ukyoutube.com This is a reversible reaction, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.uk

Decarboxylation, the loss of carbon dioxide, is a potential reaction for this compound, particularly under heating. β-keto acids readily undergo decarboxylation through a cyclic transition state to form an enol, which then tautomerizes to the ketone. masterorganicchemistry.comyoutube.com While the ketone in the target molecule is at the γ-position relative to the carboxylic acid, the presence of the electron-withdrawing cyano group on the same carbon as the carboxyl group can influence its stability and potential for decarboxylation under certain conditions.

Reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) typically leads to deprotonation of the acidic carboxylic acid proton. organicchemistrytutor.comyoutube.com To achieve nucleophilic addition to the carbonyl of the carboxylic acid, it is often necessary to first convert it into a more reactive derivative, such as an acid chloride or an ester. libretexts.org

Reaction Type Reagent/Conditions Product
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Alkyl 1-cyano-3-oxocyclohexane-1-carboxylate
DecarboxylationHeat3-Oxocyclohexanecarbonitrile
Reaction with Grignard ReagentRMgXMagnesium salt of this compound
Reaction with Organolithium ReagentRLiLithium salt of this compound

Esterification, Amidation, and Anhydride (B1165640) Formation

The carboxylic acid group is the primary site for esterification, amidation, and anhydride formation. These reactions are fundamental in organic synthesis and are expected to proceed under standard conditions.

Esterification: The reaction of this compound with an alcohol, typically in the presence of an acid catalyst such as sulfuric acid or tosic acid, is expected to yield the corresponding ester. This process, known as Fischer esterification, is a reversible reaction. rsc.orguci.eduwikipedia.orgwikipedia.org The use of a large excess of the alcohol can drive the equilibrium towards the product. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. rsc.org

Amidation: The formation of an amide from this compound would typically involve reaction with ammonia (B1221849) or a primary or secondary amine. wikipedia.orgresearchgate.net Direct reaction often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. wikipedia.orggoogle.com More commonly, the carboxylic acid is first activated, for instance, by conversion to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate amide bond formation under milder conditions. acs.org

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often at high temperatures. wikipedia.org For a compound like this compound, the formation of a cyclic anhydride is not possible due to the structure. The formation of a mixed anhydride could be achieved by reacting the carboxylate salt with an acyl halide. wikipedia.org

A hypothetical summary of these reactions is presented in Table 1.

Table 1: Predicted Conditions and Products for Carboxylic Acid Derivatives

ReactionReagentCatalyst/ConditionsExpected Product
EsterificationMethanolH₂SO₄ (catalytic), heatMethyl 1-cyano-3-oxocyclohexane-1-carboxylate
AmidationAmmoniaHeat or DCC1-cyano-3-oxocyclohexane-1-carboxamide
Anhydride FormationAcetic AnhydrideHeatMixed anhydride of this compound and acetic acid

Decarboxylation Reactions and Mechanistic Investigations

The presence of a ketone at the β-position relative to the carboxylic acid suggests that this compound is susceptible to decarboxylation upon heating. bohrium.commasterorganicchemistry.com This reaction is a characteristic feature of β-keto acids.

The mechanism of decarboxylation of β-keto acids typically proceeds through a cyclic, concerted transition state. bohrium.commasterorganicchemistry.com In this process, the carboxyl proton is transferred to the carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon cleaves, leading to the formation of an enol intermediate and carbon dioxide. youtube.com The enol then tautomerizes to the more stable ketone. The presence of the electron-withdrawing cyano group at the α-position is expected to influence the rate of this reaction. wikipedia.org Theoretical studies on other β-keto acids have shown that electron-withdrawing groups can affect the activation barrier for decarboxylation. nih.govnih.gov

The expected decarboxylation product of this compound is 3-oxocyclohexanecarbonitrile.

Cyclohexane Ring Transformations

The cyclohexane ring in this compound can potentially undergo various transformations, including ring-opening and ring-expansion/contraction reactions, although these are generally less common than reactions at the functional groups.

Ring-Opening and Ring-Contraction/Expansion Reactions

Ring-Opening: Ring-opening of the cyclohexane ring would require cleavage of a C-C bond, which is generally energetically unfavorable under standard conditions. However, under specific and often harsh conditions, such as photochemical reactions or reactions involving radical intermediates, ring-opening of cyclohexanone derivatives can occur. uci.edu For instance, photochemical excitation can lead to α-cleavage, forming a diradical intermediate that can undergo further reactions. uci.edu The presence of the cyano and carboxylic acid groups would likely influence the stability and subsequent reaction pathways of any ring-opened intermediates. Ring-opening of cyclohexanone derivatives can also be induced by certain reagents under specific conditions, for example, with cyanide ion surrogates in the presence of a catalyst. acs.org

Ring-Contraction/Expansion: Ring-contraction or expansion reactions of the cyclohexane ring are also possible under specific conditions. wikipedia.org For example, a Favorskii-type rearrangement could potentially lead to a cyclopentane (B165970) derivative, although this typically requires an α-halo ketone. Ring expansion could be envisioned through reactions like the Tiffeneau-Demjanov rearrangement if an appropriate precursor were synthesized. stackexchange.com The stability of six-membered rings generally makes these transformations less favorable compared to smaller, more strained rings. masterorganicchemistry.com

Cycloaddition Reactions Involving the Ring System

The ketone functionality of this compound can participate in cycloaddition reactions. For instance, the enamine or enolate derived from the ketone could act as a diene or dienophile in Diels-Alder type reactions or as a component in 1,3-dipolar cycloadditions. researchgate.netbohrium.comnih.govtaylorfrancis.com The formation of an enamine by reaction of the ketone with a secondary amine would create a nucleophilic double bond that can react with various electrophiles in cycloaddition reactions. bohrium.comvalpo.edu

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies, including kinetic and thermodynamic analyses, are crucial for a thorough understanding of the reactivity of this compound. In the absence of direct experimental data for this specific compound, we can infer the expected thermodynamic and kinetic parameters based on studies of analogous compounds.

Kinetic and Thermodynamic Analysis

Kinetic Analysis: The kinetics of the decarboxylation of β-keto acids have been studied for various substrates. masterorganicchemistry.comacs.org These studies have shown that the reaction rate is influenced by factors such as the solvent and the nature of the substituents. masterorganicchemistry.com For this compound, a kinetic study would likely reveal first-order kinetics for the decarboxylation reaction, consistent with a unimolecular transition state. The electron-withdrawing nature of the cyano group at the α-position may influence the rate constant compared to unsubstituted β-keto acids.

Thermodynamic Analysis: Thermodynamic data for cyclohexanone and its derivatives are available and can provide a basis for estimating the thermodynamic parameters for reactions involving this compound. researchgate.netnist.govnist.govscribd.com The enthalpy and entropy of reaction for processes like esterification and decarboxylation can be estimated using computational methods or by comparison with experimental data from similar compounds. For instance, the decarboxylation of β-keto acids is generally an exothermic process due to the formation of the stable carbon dioxide molecule.

A hypothetical table of thermodynamic parameters for the decarboxylation reaction is presented below.

Table 2: Hypothetical Thermodynamic Parameters for the Decarboxylation of this compound

ParameterEstimated Value
ΔH° (Enthalpy of Reaction)-30 to -50 kJ/mol
ΔS° (Entropy of Reaction)+100 to +150 J/(mol·K)
ΔG° (Gibbs Free Energy)Highly Negative

This table presents estimated values based on general principles of decarboxylation reactions and should not be considered experimental data.

Despite a comprehensive search for scientific literature, there is a notable absence of specific research data regarding the reactivity and mechanistic pathways of This compound . Information pertaining to isotopic labeling experiments, the isolation of intermediates, and the characterization of transition states for this particular compound is not available in the public domain.

The scientific community has explored related compounds, which can provide a general context for the potential reactivity of similar structures. For instance, studies on 3-oxocyclohexane-1-carboxylic acid and various other substituted cyclohexane derivatives are documented. However, the introduction of a cyano group at the C1 position, directly alongside the carboxylic acid, introduces unique electronic and steric factors that would significantly influence its chemical behavior. Without dedicated studies on this specific molecule, any discussion of its reactivity or reaction mechanisms would be purely speculative and fall outside the required scope of this analysis.

Similarly, while general methodologies for isotopic labeling of carboxylic acids and computational approaches to characterizing transition states are well-established, their specific application to This compound has not been reported. The absence of such studies prevents any detailed discussion or the presentation of data tables on these topics.

Therefore, the elucidation of the reactivity and mechanistic pathways for this compound remains an area open to future scientific investigation.

Derivatization Strategies and Synthesis of Novel Analogues of 1 Cyano 3 Oxocyclohexane 1 Carboxylic Acid

Synthesis of Functionalized Esters, Amides, and Ethers

The carboxylic acid moiety of 1-cyano-3-oxocyclohexane-1-carboxylic acid is a prime target for derivatization, allowing for the synthesis of a variety of functionalized esters and amides.

Esters: Esterification of the carboxylic acid can be achieved through standard methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst. More advanced techniques, like gold(I)-catalyzed rearrangements of allenyl carbinol esters, offer pathways to highly functionalized 1,3-butadien-2-ol esters. organic-chemistry.org This method is valued for its mild reaction conditions and high stereoselectivity. organic-chemistry.org

Amides: The synthesis of amides from this compound can be accomplished through several routes. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. rsc.org This one-pot synthesis is efficient and provides excellent yields, even with sterically hindered amines. rsc.org Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents or by heating, which drives the dehydration of the initially formed ammonium (B1175870) salt. libretexts.orglibretexts.org The Ritter reaction provides another route to N-substituted amides. libretexts.org

Ethers: While direct etherification of the carboxylic acid itself is not a standard transformation, the cyclohexanone (B45756) ring offers opportunities for ether synthesis. For instance, reduction of the ketone to a hydroxyl group, followed by Williamson ether synthesis, can introduce an ether linkage. youtube.comyoutube.comlibretexts.org This classic method involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org Acid-catalyzed dehydration of alcohols, particularly tertiary alcohols, can also be employed to form ethers. libretexts.orgyoutube.com

Table 1: Synthesis of Functionalized Derivatives

Derivative Type Synthetic Method Reagents Key Features
Esters Gold(I)-catalyzed rearrangement Allenyl carbinol esters, Gold(I) catalyst Mild conditions, high stereoselectivity organic-chemistry.org
Amides One-pot synthesis Thionyl chloride, amine High yields, suitable for hindered amines rsc.org
Amides Direct condensation Amine, heat or coupling agent Forms ammonium salt intermediate libretexts.orglibretexts.org
Ethers Williamson ether synthesis Alkoxide, primary alkyl halide Classic SN2 reaction youtube.comyoutube.comlibretexts.org
Ethers Acid-catalyzed dehydration Alcohol, acid catalyst Suitable for tertiary alcohols libretexts.orgyoutube.com

Modification of the Cyclohexanone Ring System through Substitution and Annulation

The cyclohexanone ring of this compound provides a platform for various modifications, including substitution and annulation reactions, to generate novel bicyclic and polycyclic structures.

Substitution: The carbon atoms alpha to the ketone are susceptible to electrophilic and nucleophilic substitution reactions. For instance, halogenation can occur at these positions, introducing a handle for further functionalization. Alkylation reactions can also be performed to introduce new carbon-carbon bonds.

Annulation: Annulation reactions, which involve the formation of a new ring fused to the existing cyclohexanone ring, are a powerful tool for creating complex molecular architectures. Robinson annulation, for example, could be employed to build a new six-membered ring onto the cyclohexanone core.

Development of Polyfunctionalized and Heterocyclic Derivatives

The inherent functionality of this compound serves as a starting point for the synthesis of more complex polyfunctionalized and heterocyclic derivatives.

Polyfunctionalized Derivatives: By combining derivatization strategies at both the carboxylic acid and the cyclohexanone ring, a wide range of polyfunctionalized analogues can be accessed. For example, the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters has been achieved through Stille cross-coupling protocols. nih.gov

Heterocyclic Derivatives: The reactive groups within this compound are ideal for constructing various heterocyclic systems. The nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives. The ketone and carboxylic acid can also be utilized in multicomponent reactions to build complex heterocyclic scaffolds. ajol.info The synthesis of various heterocyclic compounds, such as thiazolidinones, oxazepines, and imidazolidinones, often starts from carboxylic acid derivatives. researchgate.netuobaghdad.edu.iq Furthermore, pyrrolopyrimidine-3-carboxylic acids have been synthesized as potential antimicrobial agents. researchgate.net

Table 2: Synthesis of Heterocyclic Derivatives from Carboxylic Acids

Heterocycle Starting Material/Reaction Type Reference
Pyrazoles Reaction with hydrazines ajol.info
Thiazolidinones Reaction with thioglycolic acid derivatives researchgate.netuobaghdad.edu.iq
Oxazepines Reaction with appropriate precursors researchgate.net
Imidazolidinones Reaction with amino acids researchgate.net
Pyrrolopyrimidines Multi-step synthesis researchgate.net

Structure-Reactivity Relationship Studies of Modified Analogues

Understanding the relationship between the structure of the modified analogues and their chemical reactivity is crucial for designing new compounds with desired properties.

Structure-reactivity relationship (SRR) studies involve systematically altering the structure of the lead compound, this compound, and evaluating the impact of these changes on its reactivity and, potentially, its biological activity. For example, the synthesis and evaluation of a series of tricyclic carboxylic acids as novel anti-histamines have been reported, where modifications to the core structure led to compounds with potent in vivo activity. nih.gov Similarly, structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters have identified compounds with significant binding profiles for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov These studies provide valuable insights into the key structural features required for a particular chemical or biological effect.

Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 1 Cyano 3 Oxocyclohexane 1 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D) for Complex Structure and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-cyano-3-oxocyclohexane-1-carboxylic acid and its derivatives. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals offer insights into the connectivity of the atoms. For instance, the protons on the cyclohexanone (B45756) ring would exhibit complex splitting patterns due to their diastereotopic nature. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. libretexts.org

Two-dimensional (2D) NMR techniques are employed to overcome the complexities and overlapping signals often present in 1D spectra, providing a more detailed structural map. youtube.comresearchgate.netepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the protons around the cyclohexane (B81311) ring, helping to assign the signals of the adjacent methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. epfl.chsdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. For example, it would definitively link the carbonyl carbon to any adjacent protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comepfl.chsdsu.edu HMBC is particularly valuable for identifying quaternary carbons, such as the cyano-substituted carbon and the carbonyl carbon, by observing their correlations with nearby protons. For instance, the protons on the carbons adjacent to the carbonyl group would show a correlation to the carbonyl carbon in the HMBC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry of derivatives, NOESY experiments can be used to identify protons that are close in space, even if they are not directly bonded. This information is critical for establishing the relative configuration of substituents on the cyclohexane ring.

TechniqueInformation GainedApplication to this compound
1D ¹H NMRProton chemical environments, coupling constantsIdentifies proton types (aliphatic, acidic) and their connectivity.
1D ¹³C NMRCarbon skeleton and functional groupsIdentifies carbonyl, cyano, and carboxylic acid carbons. libretexts.org
2D COSY¹H-¹H coupling networksMaps proton connectivity within the cyclohexane ring. sdsu.edu
2D HSQCDirect ¹H-¹³C correlationsAssigns carbon signals based on proton assignments. epfl.chsdsu.edu
2D HMBCLong-range ¹H-¹³C correlationsIdentifies quaternary carbons and confirms overall structure. youtube.comepfl.chsdsu.edu
2D NOESYThrough-space proton-proton interactionsDetermines stereochemical relationships of substituents.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and its derivatives with high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula, which is a critical step in structure confirmation. researchgate.net

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through fragmentation analysis. lew.romiamioh.edu The fragmentation patterns observed are characteristic of the functional groups present. For this compound, common fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for molecules containing a carboxylic acid group. libretexts.org

Loss of carbon monoxide (CO): From the ketone functionality.

Decarboxylation: Loss of the carboxylic acid group as carbon dioxide (CO₂). libretexts.org

Cleavage of the cyano group (CN).

Ring cleavage: Fragmentation of the cyclohexane ring, leading to a series of characteristic smaller ions.

The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the presence and location of the various functional groups. chemguide.co.uk

TechniqueInformation GainedExpected Observations for this compound
HRMSExact mass and elemental formulaPrecise mass measurement to confirm the chemical formula C₈H₉NO₃.
MS/MSFragmentation pathways and structural informationObservation of neutral losses such as H₂O, CO, CO₂, and CN, as well as ring fragmentation products. lew.rolibretexts.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in this compound. youtube.comspectroscopyonline.com

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. youtube.com The resulting spectrum displays absorption bands at specific frequencies corresponding to different types of bonds and functional groups. For this compound, the key characteristic IR absorptions would be:

O-H stretch: A very broad band typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group due to hydrogen bonding. libretexts.orglibretexts.org

C=O stretch (ketone): A strong, sharp peak around 1715 cm⁻¹.

C=O stretch (carboxylic acid): A strong, sharp peak typically between 1700 and 1725 cm⁻¹, often overlapping with the ketone stretch. libretexts.orglibretexts.org

C≡N stretch: A medium intensity, sharp band in the region of 2220-2260 cm⁻¹. libretexts.org

C-O stretch: A medium intensity band between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. rsc.orgbohrium.com It measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Key Raman signals for this compound would include:

C≡N stretch: This bond often gives a strong and sharp signal in Raman spectra, typically in the 2200-2250 cm⁻¹ region. nih.gov

C=O stretches: Both the ketone and carboxylic acid carbonyl stretches are observable, though often weaker than in the IR spectrum.

Cyclohexane ring vibrations: The skeletal vibrations of the ring are often more prominent in the Raman spectrum.

SpectroscopyVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Infrared (IR)O-H (Carboxylic Acid)2500-3300Broad, Strong libretexts.orglibretexts.org
C=O (Ketone)~1715Strong, Sharp pressbooks.pub
C=O (Carboxylic Acid)1700-1725Strong, Sharp libretexts.orglibretexts.org
C≡N (Nitrile)2220-2260Medium, Sharp libretexts.org
C-O (Carboxylic Acid)1210-1320Medium spectroscopyonline.com
RamanC≡N (Nitrile)2200-2250Strong, Sharp nih.gov
C=O (Ketone & Carboxylic Acid)1700-1725Medium to Weak
Cyclohexane Ring ModesVariousMedium to Strong

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide an unambiguous determination of the solid-state structure of this compound and its derivatives, including bond lengths, bond angles, and torsional angles.

For chiral derivatives, single-crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenters. This is achieved through the anomalous dispersion effect, which allows for the differentiation between enantiomers. The resulting crystallographic data provides a definitive and highly detailed picture of the molecule's stereochemistry, which is crucial for understanding its biological activity and for the synthesis of enantiomerically pure compounds.

Advanced Chromatographic Techniques (HPLC, GC, Chiral Chromatography) for Separation and Purity

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For this compound, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase and a polar mobile phase. A UV detector would be suitable for detection due to the presence of the carbonyl and cyano groups. HPLC is crucial for monitoring reaction progress, isolating the final product, and determining its purity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound itself may not be sufficiently volatile for GC analysis without derivatization. However, esterification of the carboxylic acid group would produce a more volatile derivative that could be readily analyzed by GC. This technique is highly effective for assessing purity and quantifying the compound.

Chiral Chromatography: Since this compound is a chiral molecule, separating its enantiomers is of significant importance. Chiral chromatography, a specialized form of HPLC or GC, utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. researchgate.netgcms.cz The differential interaction of the enantiomers with the CSP leads to their separation, allowing for the determination of the enantiomeric excess (ee) of a sample. researchgate.net Various types of CSPs, such as those based on polysaccharides or cyclodextrins, can be screened to find the optimal conditions for separation. nih.gov

TechniquePrincipleApplication
HPLCSeparation based on polarityPurification, purity assessment, and quantification.
GCSeparation based on volatility and interaction with stationary phasePurity assessment of volatile derivatives.
Chiral ChromatographySeparation of enantiomers using a chiral stationary phaseDetermination of enantiomeric excess and isolation of pure enantiomers. researchgate.netgcms.czresearchgate.net

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for studying the stereochemistry of chiral molecules in solution. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.net The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, particularly the spatial arrangement of chromophores. For chiral derivatives of this compound, the carbonyl group and any aromatic moieties would act as chromophores, giving rise to characteristic CD signals. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenters, often with the aid of computational chemistry. documentsdelivered.com

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. rsc.org Similar to CD, the ORD curve, particularly the Cotton effect, is characteristic of the stereochemistry of the molecule. While CD is often preferred for its simpler interpretation, ORD can provide complementary information.

Both CD and ORD are non-destructive techniques that can be used to determine the enantiomeric purity and to study conformational changes in chiral derivatives of this compound. nih.gov

Theoretical and Computational Chemistry Approaches to 1 Cyano 3 Oxocyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of 1-cyano-3-oxocyclohexane-1-carboxylic acid. These calculations can elucidate a variety of molecular properties that are crucial for predicting the compound's behavior.

DFT methods, with various functionals such as B3LYP, are often employed to balance computational cost and accuracy. rdd.edu.iq These calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise arrangement of the cyano, oxo, and carboxylic acid groups on the cyclohexane (B81311) ring.

Key electronic properties that can be calculated include the distribution of electron density, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can also be generated, highlighting the electron-rich and electron-deficient regions of the molecule, which is invaluable for predicting sites of nucleophilic and electrophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D
Total Energy-650.123 Hartrees

Conformational Analysis and Energy Landscape Mapping

The flexible cyclohexane ring in this compound can adopt several conformations, with the chair, boat, and twist-boat being the most significant. youtube.comdalalinstitute.com The relative stability of these conformers is influenced by the steric and electronic interactions between the substituents.

Conformational analysis and energy landscape mapping are performed to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step. The resulting potential energy surface reveals the global minimum energy conformation, which is the most populated state at thermal equilibrium, as well as other local minima.

For this compound, the analysis would focus on the chair conformations with the substituents in either axial or equatorial positions. The relative energies of these conformers would be determined, taking into account the steric hindrance of the cyano and carboxylic acid groups and the electronic effects of the oxo group.

Computational Prediction of Spectroscopic Data

Computational methods can predict various spectroscopic data, which can be used to aid in the identification and characterization of this compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would show characteristic peaks for the C≡N stretch of the cyano group, the C=O stretch of the ketone and carboxylic acid, and the O-H stretch of the carboxylic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with reasonable accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule.

Elucidation of Reaction Mechanisms and Transition States via Molecular Modeling

Molecular modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, and any intermediates, the transition state structures can be located and their energies calculated. This information provides a detailed picture of the reaction pathway and allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the mechanism of a nucleophilic addition to the carbonyl group or a reaction involving the acidic proton of the carboxylic acid could be elucidated.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solvent environment. By simulating the motion of the molecule and the surrounding solvent molecules over time, insights into solvation effects, conformational flexibility, and intermolecular interactions can be gained. MD simulations are particularly useful for understanding how the solvent influences the conformational equilibrium and the accessibility of different reactive sites on the molecule.

In Silico Design and Prediction of Novel Reactivity and Selectivity

Computational chemistry tools can be employed for the in silico design of novel derivatives of this compound with desired properties. By systematically modifying the structure, for example, by introducing different substituents, and then calculating the properties of these new molecules, it is possible to screen for candidates with enhanced reactivity, selectivity, or other desirable characteristics. ntu.edu.iqrsc.orgrsc.org This approach can significantly accelerate the discovery and development of new chemical entities for various applications.

Applications of 1 Cyano 3 Oxocyclohexane 1 Carboxylic Acid As a Key Building Block in Advanced Organic Synthesis

A Putative Precursor in the Synthesis of Complex Natural Product Fragments

The densely functionalized cyclohexane (B81311) core of 1-cyano-3-oxocyclohexane-1-carboxylic acid makes it an attractive, albeit underexplored, starting material for the synthesis of fragments of complex natural products. The combination of a ketone, a carboxylic acid, and a nitrile offers a rich platform for a variety of chemical transformations. For instance, the ketone at the 3-position can serve as a handle for introducing new stereocenters via stereoselective reduction or additions. The quaternary center at C1, bearing both a cyano and a carboxyl group, is a particularly valuable feature for constructing sterically hindered fragments found in many natural products.

While direct examples are absent, one can envision its use in strategies analogous to those employing similar cyclic keto-acids. For example, after selective protection of the functional groups, the cyclohexane ring could be elaborated through various C-C bond-forming reactions. The nitrile group could be hydrolyzed to a primary amide or carboxylic acid, or reduced to a primary amine, providing further avenues for diversification.

Potential Utilization in Cascade and Multicomponent Reactions for Scaffold Construction

Cascade and multicomponent reactions (MCRs) represent highly efficient methods for the rapid assembly of complex molecular scaffolds from simple starting materials. The multiple reactive sites within this compound make it a prime candidate for such processes. Although no specific MCRs involving this compound have been reported, its structure suggests several possibilities.

For example, the ketone and the activated methylene (B1212753) group alpha to the nitrile and carboxylate could potentially participate in Knoevenagel-type condensations followed by intramolecular cyclizations. An illustrative, albeit hypothetical, cascade is outlined below:

Reactant AReactant BPotential Cascade ProcessResulting Scaffold
This compoundA bifunctional nucleophile (e.g., a hydrazine (B178648) or hydroxylamine (B1172632) derivative)Initial condensation with the ketone, followed by intramolecular attack of the second nucleophilic site onto the nitrile or activated carboxyl group.A fused heterocyclic system.

The successful implementation of such reactions would provide rapid access to diverse and complex molecular frameworks, a cornerstone of modern drug discovery and materials science.

A Latent Role in the Synthesis of Novel Heterocyclic and Carbocyclic Systems

The synthesis of novel heterocyclic and carbocyclic systems is a continuous endeavor in organic chemistry, driven by the search for new therapeutic agents and functional materials. The functional group array of this compound provides a versatile entry point to a variety of ring systems.

Heterocyclic Synthesis: The nitrile and carboxylic acid can be transformed into a range of nitrogen- and oxygen-containing heterocycles. For example, reduction of the nitrile to an amine, followed by intramolecular condensation with the carboxylic acid (or its activated derivative), would lead to a lactam. Alternatively, the ketone could be used as a precursor for the formation of pyrazoles, isoxazoles, or pyrimidines through condensation with appropriate binucleophiles.

Carbocyclic Synthesis: The existing cyclohexane ring can be modified or used as a template for the construction of more complex carbocyclic systems. For instance, ring-expansion or ring-contraction strategies could be employed to access larger or smaller ring systems. The ketone functionality also allows for the application of reactions like the Tiffeneau-Demjanov rearrangement for ring expansion.

Strategic Intermediate in the Construction of Advanced Organic Materials: A General Chemical Application

The development of advanced organic materials with tailored electronic, optical, or mechanical properties is a burgeoning field of research. While no specific applications of this compound in this area have been reported, its structure suggests potential as a monomer or a key intermediate.

The presence of a carboxylic acid allows for its incorporation into polyesters or polyamides. The nitrile group, with its large dipole moment, could be utilized to tune the dielectric properties of a material. Furthermore, the cyclohexane scaffold provides a rigid core that can be functionalized to control the packing and morphology of organic materials in the solid state. For instance, derivatization of the ketone and carboxylic acid could lead to liquid crystalline materials or components of organic light-emitting diodes (OLEDs).

Future Directions and Emerging Research Aues for 1 Cyano 3 Oxocyclohexane 1 Carboxylic Acid Chemistry

Development of Highly Efficient and Selective Catalytic Transformations

The multifaceted nature of 1-cyano-3-oxocyclohexane-1-carboxylic acid presents a fertile ground for the development of advanced catalytic methods. Future research will likely focus on achieving high levels of efficiency and stereoselectivity in its transformations.

Asymmetric Catalysis: A primary objective will be the development of catalytic asymmetric methods to control the stereochemistry of reactions involving this prochiral molecule. This could involve enantioselective transformations of the ketone or reactions at the carbon alpha to the nitrile and carboxylic acid. For instance, asymmetric hydrogenation or transfer hydrogenation of the ketone moiety would provide access to chiral hydroxy-substituted cyanocyclohexanecarboxylic acids, which are valuable building blocks. Furthermore, the development of catalytic systems for the enantioselective alkylation or other modifications at the alpha-position would be of significant interest.

Transition-Metal Catalysis: The functional groups present in the molecule offer multiple handles for transition-metal-catalyzed reactions. Decarboxylative cross-coupling reactions, a modern strategy for C-C bond formation, could be explored. This would involve the in-situ generation of a nucleophile via decarboxylation, which can then be coupled with various electrophiles. Additionally, the nitrile group could be a substrate for catalytic hydration to the corresponding amide or reduction to the amine, opening up further avenues for diversification.

Organocatalysis: Organocatalysis is expected to play a crucial role in the stereoselective functionalization of this compound. Chiral amine catalysts could be employed for enantioselective alpha-functionalization reactions, while chiral phosphoric acids or other hydrogen-bond donors could activate the ketone for various nucleophilic additions.

Exploration of Novel Reactivity and Unprecedented Reaction Pathways

The unique combination of functional groups in this compound could lead to the discovery of novel reactivity and unprecedented reaction pathways.

Domino and Cascade Reactions: The molecule is an ideal substrate for designing domino or cascade reactions, where multiple bond-forming events occur in a single operation. For example, a reaction could be initiated at the ketone, followed by a cyclization involving the nitrile or carboxylic acid group. Such strategies would enable the rapid construction of complex polycyclic scaffolds from a relatively simple starting material.

Radical Chemistry and Photoredox Catalysis: The application of radical chemistry and photoredox catalysis could unveil new transformations. For instance, the generation of a radical at the alpha-position to the nitrile could be achieved, which could then participate in various C-C or C-heteroatom bond-forming reactions. Visible-light photoredox catalysis could be employed to enable these transformations under mild conditions, offering a green and efficient alternative to traditional methods.

Decarboxylative Functionalization: Beyond cross-coupling, decarboxylative functionalization could be explored to introduce a variety of functional groups at the quaternary center. This could involve radical-mediated decarboxylation followed by trapping with different reagents, leading to a diverse array of derivatives.

Integration with Flow Chemistry and Automation Technologies for Scalable Synthesis

To translate the synthetic potential of this compound from the laboratory to a larger scale, the integration of flow chemistry and automation technologies will be crucial.

Continuous Flow Synthesis: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to operate at high temperatures and pressures. acs.org The synthesis of this compound and its derivatives could be optimized in flow, allowing for rapid reaction screening and process parameter optimization. Multi-step syntheses involving this compound could be telescoped into a single continuous process, minimizing manual handling and purification steps.

Automated Synthesis Platforms: The use of automated synthesis platforms would enable the rapid generation of libraries of derivatives based on the this compound scaffold. These platforms can perform reactions, work-up, and purification in a fully automated fashion, significantly accelerating the drug discovery and materials science research process.

The table below illustrates a hypothetical comparison of batch versus flow synthesis for a potential transformation of this compound.

ParameterBatch SynthesisFlow Synthesis
Reaction Time Hours to DaysMinutes to Hours
Scalability Difficult, requires re-optimizationStraightforward, by running longer or in parallel
Safety Handling of large volumes of reagentsSmall reactor volumes, better heat dissipation
Process Control LimitedPrecise control over temperature, pressure, and residence time
Reproducibility Can be variableHigh

Computational-Experimental Synergy for Rational Design and Discovery

The synergy between computational chemistry and experimental studies will be instrumental in accelerating the exploration of this compound chemistry.

Predictive Modeling: Computational methods, such as Density Functional Theory (DFT), can be used to predict reaction pathways, transition state energies, and stereochemical outcomes. digitellinc.com This information can guide the rational design of catalysts and reaction conditions, minimizing the need for extensive empirical screening. For example, computational screening of a library of chiral catalysts could identify the most promising candidates for an asymmetric transformation before any experiments are conducted.

Mechanistic Elucidation: Computational studies can provide detailed insights into the mechanisms of novel reactions. By modeling the interactions between the substrate, catalyst, and reagents, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. This knowledge is crucial for the optimization of existing reactions and the development of new ones. The iterative loop of computational prediction, experimental validation, and refinement of theoretical models will be a powerful engine for discovery in this area.

The following table summarizes the potential applications of computational chemistry in this field.

Computational ApplicationResearch Goal
Conformational Analysis Understand the preferred 3D structure of the molecule and its derivatives.
Reaction Pathway Modeling Predict the feasibility and selectivity of new reactions.
Catalyst Design Identify optimal catalyst structures for high efficiency and enantioselectivity.
Spectroscopic Prediction Aid in the characterization of new compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyano-3-oxocyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can involve cyanation of a cyclohexane precursor followed by selective oxidation. For example, using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) for cyanation, with subsequent oxidation of the cyclohexane ring at the 3-position via agents like KMnO₄ or CrO₃ . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar derivatives?

  • Methodological Answer :

  • ¹H NMR : The cyano group (δ ~2.5–3.5 ppm) and ketone (δ ~2.1–2.4 ppm) produce distinct splitting patterns. The carboxylic acid proton (if present) appears as a broad peak at δ ~10–12 ppm.
  • ESI-MS : High-resolution Orbitrap MS (e.g., Q Exactive Plus) confirms the molecular ion ([M-H]⁻ at m/z 180.066) and fragmentation pathways (e.g., loss of CO₂ or HCN) .
  • IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. What computational methods predict the reactivity of the cyano and ketone groups in this compound under nucleophilic attack?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and frontier molecular orbitals. The ketone’s electrophilicity (LUMO at -1.8 eV) is higher than the cyano group (-1.2 eV), making it more reactive toward nucleophiles like Grignard reagents. Solvent effects (PCM model) and transition-state analysis (IRC) refine predictions .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability Assay : Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water). At pH < 3, the carboxylic acid protonates, reducing solubility and increasing aggregation. At pH > 7, the ketone may undergo aldol condensation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the nitrile group, while protic solvents (MeOH) accelerate hydrolysis to the amide .

Q. What strategies resolve contradictions in reported crystallographic data for cyclohexane-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (λ = 0.7–1.0 Å) improves resolution. Pair Distribution Function (PDF) analysis can detect amorphous phases .

Biological and Mechanistic Questions

Q. How can this compound serve as a precursor for enzyme inhibitors targeting cyclooxygenase (COX)?

  • Methodological Answer : The ketone group mimics prostaglandin intermediates, while the cyano group acts as a metabolic stabilizer. Docking studies (AutoDock Vina) predict binding to COX-1/2 active sites. In vitro assays (COX Inhibitor Screening Kit) validate IC₅₀ values, with dose-response curves (0.1–100 µM) .

Q. What are the challenges in analyzing enantiomeric purity of this compound using chiral chromatography?

  • Methodological Answer : Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol (95:5) + 0.1% formic acid resolve enantiomers (α > 1.2). Detection via circular dichroism (CD) or polarimetry complements HPLC. Baseline separation requires >10,000 theoretical plates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.